molecular formula C17H16O3 B1616032 2-(2,4,6-Trimethylbenzoyl)benzoic acid CAS No. 2346-67-0

2-(2,4,6-Trimethylbenzoyl)benzoic acid

Cat. No.: B1616032
CAS No.: 2346-67-0
M. Wt: 268.31 g/mol
InChI Key: CTYJJXJURMYALZ-UHFFFAOYSA-N
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Description

2-(2,4,6-Trimethylbenzoyl)benzoic acid is an organic compound with the molecular formula C17H16O3. It is known for its unique structure, which includes a benzoyl group substituted with three methyl groups at the 2, 4, and 6 positions. This compound is used in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,6-Trimethylbenzoyl)benzoic acid typically involves multiple steps:

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4,6-Trimethylbenzoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions due to the presence of the benzoyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2,4,6-Trimethylbenzoyl)benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2,4,6-Trimethylbenzoic acid: Shares a similar structure but lacks the additional benzoyl group.

    2,4-Dimethylbenzoic acid: Similar but with fewer methyl groups.

    2,5-Dimethylbenzoic acid: Another similar compound with different methyl group positions.

Uniqueness: 2-(2,4,6-Trimethylbenzoyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(2,4,6-trimethylbenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-10-8-11(2)15(12(3)9-10)16(18)13-6-4-5-7-14(13)17(19)20/h4-9H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYJJXJURMYALZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C2=CC=CC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325067
Record name MLS003373803
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2346-67-0
Record name MLS003373803
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408487
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003373803
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4,6-TRIMETHYLBENZOYL)BENZOIC ACID
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Synthesis routes and methods I

Procedure details

Aluminum chloride (60 g, 0.45 mol) was added in portions to a solution of phthalic anhydride (30 g, 0.20 mol) and mesitylene (40 mL) in 150 mL of 1,2-dichloroethane at 0° C. the reaction mixture was stirred at room temperature for 2 hours, then poured into ice-water. The mixture was acidified with 37% hydrochloric acid and extracted with ether. The ether extract was washed with 1 N hydrochloric acid, water, dried and concentrated to give 59 g of the title compound as white solids which was used in the next reaction without further purification.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

Aluminum chloride (60 g, 0.45 mol) was added in portions to a solution of phthalic anhydride (30 g, 0.20 mol) and mesitylene (40 mL) in 150 mL of 1,2-dichloroethane at 0 ° 5C. the reaction mixture was stirred at room temperature for 2 hours, then poured into ice-water. The mixture was acidified with 37% hydrochloric acid and extracted with ether. The ether extract was washed with 1 N hydrochloric acid, water, dried and concentrated to give 59 g of the title compound as white solids which was used in the next reaction without further purification.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
[Compound]
Name
5C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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